molecular formula C20H21NO4 B016032 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) CAS No. 1246812-42-9

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

Cat. No.: B016032
CAS No.: 1246812-42-9
M. Wt: 339.4 g/mol
InChI Key: TZZNORDFNLLOEI-KCNXKABGSA-N
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Description

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Isomerization Studies

The compound has been utilized in the synthesis and isomerization studies of azasugars, which are important in the development of glycosidase inhibitors. For example, N-Benzyl-3,4-di-O-benzyl-1,5-dideoxy-1,5-imino-D-glucitol and L-gulitol undergo easy isomerization, which allows access to various related compounds, demonstrating its role in synthetic chemistry and potential applications in drug development (Poitout, Merrer, & Depezay, 1996).

Derivatives and Biological Activity

The synthesis of 1,6-diamino-2,5-anhydro-1,6-dideoxy-L-iditol and its derivatives has been explored, starting from 2,4-O-benzylidene-1,6-di-O-tosyl-D-glucitol. This research highlights the compound's versatility in generating structures that were evaluated for biological activity, though no muscarine-like activity was observed (Kuszmann & Pelczer, 1981).

Glycosidase Inhibitors

Another study focused on synthesizing new analogues of salacinol, a naturally occurring glycosidase inhibitor, where analogues containing an additional hydroxymethyl group at C-1 were developed. This modification aims to enhance interactions within the active site of glycosidase enzymes, illustrating the compound's application in modifying and improving glycosidase inhibitors (Nasi & Pinto, 2006).

Unambiguous Syntheses and Characterization

Research has also involved the unambiguous synthesis and characterization of similar compounds, correcting previous misidentifications and providing clear pathways for their synthesis. This work underscores the importance of accurate characterization in the development of synthetic methodologies and potential therapeutic agents (Csíki & Fügedi, 2010).

Regioselective Synthesis

Another application demonstrated the regioselective synthesis of related compounds, such as 1,4-dideoxy-1,4-imino-L-xylitol, utilizing metal trifluoromethanesulfonate-catalyzed methods. This showcases the compound's role in facilitating selective synthetic routes, which is crucial for the efficient production of specific inhibitors (Wang et al., 2002).

Properties

IUPAC Name

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZNORDFNLLOEI-KCNXKABGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449845
Record name 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246812-42-9
Record name 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 2
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 3
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 4
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 5
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)
Reactant of Route 6
1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

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